molecular formula C6H3ClFNO B8739402 6-Chloro-5-fluoropicolinaldehyde

6-Chloro-5-fluoropicolinaldehyde

Cat. No.: B8739402
M. Wt: 159.54 g/mol
InChI Key: RIJHWQXAHPRKAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-5-fluoropicolinaldehyde is a halogenated pyridine derivative featuring a chloro substituent at the 6-position, a fluoro group at the 5-position, and an aldehyde functional group at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its reactivity stems from the electron-withdrawing effects of the halogens and the aldehyde group, making it valuable for nucleophilic additions, condensations, and heterocycle formations.

Properties

Molecular Formula

C6H3ClFNO

Molecular Weight

159.54 g/mol

IUPAC Name

6-chloro-5-fluoropyridine-2-carbaldehyde

InChI

InChI=1S/C6H3ClFNO/c7-6-5(8)2-1-4(3-10)9-6/h1-3H

InChI Key

RIJHWQXAHPRKAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1C=O)Cl)F

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The position and type of substituents significantly influence electronic and steric properties:

Compound Name Substituents Functional Group Key Properties
6-Chloro-5-fluoropicolinaldehyde 6-Cl, 5-F Aldehyde High reactivity due to aldehyde; moderate electron withdrawal from F and Cl
6-Chloro-5-(trifluoromethyl)picolinic acid (CAS 855915-21-8) 6-Cl, 5-CF₃ Carboxylic acid Enhanced lipophilicity from CF₃; used in pharmaceuticals and skincare
5-(Trifluoromethyl)picolinaldehyde (CAS 31224-82-5) 5-CF₃ Aldehyde Strong electron-withdrawing CF₃ increases electrophilicity; Log S = -2.7 (poor solubility)
3-Chloro-5-fluoropicolinic acid (CAS 128073-01-8) 3-Cl, 5-F Carboxylic acid Lower steric hindrance; similarity score 0.78 to target compound

Key Insights :

  • Trifluoromethyl (CF₃) groups enhance lipophilicity and metabolic stability compared to fluorine, making them preferred in drug design .
  • Aldehyde vs. Carboxylic Acid : Aldehydes (e.g., this compound) are more reactive but less stable than carboxylic acids (e.g., 6-Chloro-5-(trifluoromethyl)picolinic acid), which form salts for improved bioavailability .

Key Insights :

  • Aldehydes are critical in synthesizing bioactive molecules but require careful handling due to oxidation sensitivity.
  • Carboxylic acids and esters are more robust for formulation and storage .

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